molecular formula C13H20ClNO2 B555534 (R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride CAS No. 3403-25-6

(R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride

Cat. No. B555534
CAS RN: 3403-25-6
M. Wt: 221,29*36,46 g/mole
InChI Key: FDMCEXDXULPJPG-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis Techniques

A method for preparing enantiomers of tert-butyl(methyl)phenylsilane, involving the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to yield hydrochloride, is documented. This process is significant in synthesizing chiral compounds and intermediates for further chemical transformations (Jankowski et al., 1999).

Enantioselective Alkylation

Research on the enantioselective alkylation of 2‐[(4‐Chlorobenzyliden)Amino]Propanoic Acid tert‐Butyl Ester for synthesizing (R)‐2‐Amino‐2‐Methyl‐3‐Phenylpropanoic Acid tert‐Butyl Ester demonstrates a crucial application in creating specific stereochemistry in chemical compounds (Shirakawa et al., 2014).

Asymmetric Synthesis

Asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, using tert-butyl sorbate and enantiopure lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, highlights the role of this compound in synthesizing complex sugars and derivatives (Csatayová et al., 2011).

Chemical Synthesis and Ring Opening Reactions

The esterification of (R)-tert-butyl 2-hydroxy-3-phenylpropanoate via ring opening of benzoxazinones, leading to the efficient synthesis of cyclodepsipeptides, demonstrates the compound's utility in creating complex molecular structures (Chettu et al., 2017).

Blaise Reaction Application

O-Trimethylsilyl protected (R)-cyanohydrins reacting with Reformatsky reagents from tert-butyl 2-bromoesters (Blaise reaction) showcases a method for creating structurally unique amino acid derivatives (Syed et al., 1998).

Safety And Hazards

The safety and hazards associated with “®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride” are not detailed in the search results91.


Future Directions

The future directions for the research and application of “®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride” are not specified in the available resources101.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580028
Record name tert-Butyl D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride

CAS RN

3403-25-6
Record name tert-Butyl D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.